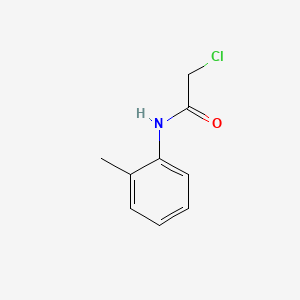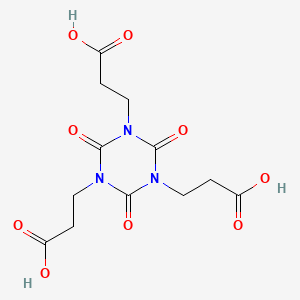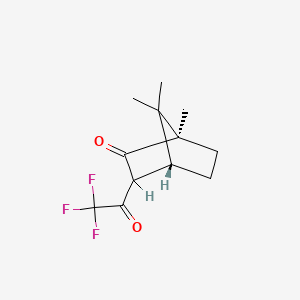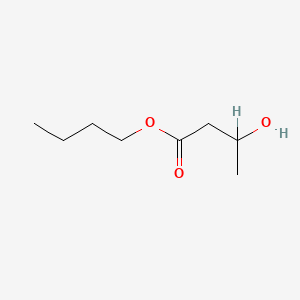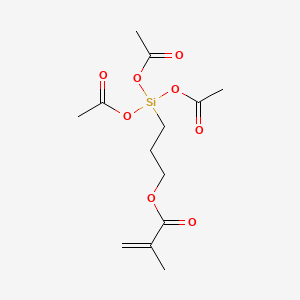
Dodecamethylcyclohexasilane
Overview
Description
Dodecamethylcyclohexasilane is an organosilicon compound with the chemical formula Si6(CH3)12. It is a colorless solid that is one of the more readily prepared and easily handled polysilanes . This compound is notable for its unique structure, which consists of a six-membered silicon ring with twelve methyl groups attached.
Mechanism of Action
Dodecamethylcyclohexasilane is an organosilicon compound with the formula Si6(CH3)12 . It is one of the more readily prepared and easily handled polysilanes .
Mode of Action
This compound is produced by the reduction of dimethyldichlorosilane with a sodium-potassium alloy . The reaction also produces a polymer poly(dimethylsilylene) and a cyclic compound decamethylcyclopentasilane .
Result of Action
Its reactions with other compounds, such as potassium tert-butoxide, have been noted .
Preparation Methods
Dodecamethylcyclohexasilane can be synthesized through the reduction of dimethyldichlorosilane with a sodium-potassium alloy. The reaction proceeds as follows :
6(CH3)2SiCl2+12M→Si6(CH3)12+12MCl
where M represents either sodium (Na) or potassium (K). This method also produces a polymer, poly(dimethylsilylene) [−Si(CH3)2−]n, and a cyclic compound, decamethylcyclopentasilane (Si5(CH3)10) .
Chemical Reactions Analysis
Dodecamethylcyclohexasilane undergoes various chemical reactions, including:
-
Substitution Reactions: : It reacts with potassium tert-butoxide to form a potassium derivative :
(CH3)12Si6+KOC(CH3)3→K(CH3)11Si6+CH3OC(CH3)3
-
Oxidation and Reduction Reactions: : The compound can be involved in oxidation and reduction reactions, although specific details on these reactions are less documented.
-
Formation of Polymers:
Scientific Research Applications
Dodecamethylcyclohexasilane has several scientific research applications:
-
Chemistry: : It is used as a model compound in the study of polysilanes and their properties. Its unique structure makes it a valuable subject for research in organosilicon chemistry .
-
Materials Science: : The compound’s ability to form polymers like poly(dimethylsilylene) makes it useful in the development of new materials with unique properties .
-
Industry: : this compound is used in the production of various silicon-based materials and compounds, contributing to advancements in electronics and other high-tech industries .
Comparison with Similar Compounds
Dodecamethylcyclohexasilane can be compared to other similar compounds, such as:
-
Decamethylcyclopentasilane (Si5(CH3)10): : This compound has a similar structure but with a five-membered silicon ring instead of six .
-
Poly(dimethylsilylene) [−Si(CH3)2−]n: : A polymer formed during the synthesis of this compound, it has different properties and applications due to its polymeric nature .
-
Other Polysilanes: : Compounds like hexamethyldisilane (Si2(CH3)6) and octamethyltrisilane (Si3(CH3)8) share similar silicon-based structures but differ in the number of silicon atoms and methyl groups .
This compound stands out due to its six-membered ring structure and the stability provided by the twelve methyl groups attached to the silicon atoms.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6-dodecamethylhexasilinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H36Si6/c1-13(2)14(3,4)16(7,8)18(11,12)17(9,10)15(13,5)6/h1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCLHEHPUHREBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1([Si]([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063297 | |
| Record name | Dodecamethylcyclohexasilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4098-30-0 | |
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-Dodecamethylcyclohexasilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4098-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexasilane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004098300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexasilane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecamethylcyclohexasilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecamethylcyclohexasilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Dodecamethylcyclohexasilane?
A1: this compound has the molecular formula (SiMe2)6 and a molecular weight of 348.84 g/mol.
Q2: What does the crystal structure of this compound reveal?
A2: X-ray crystallography studies demonstrate that this compound adopts a strain-free chair conformation, analogous to cyclohexane. [, ]
Q3: How does the conformation of this compound change in solution?
A3: Despite its rigid chair structure in the solid state, NMR studies indicate a rapid conformational equilibration between axial and equatorial methyl groups in solution, resulting in a single peak even at low temperatures. []
Q4: What are the characteristic vibrational spectroscopic features of this compound?
A4: Infrared and Raman spectroscopy are valuable tools for characterizing this compound. Key vibrational bands include Si-C stretching, Si-Si stretching, and Si-C bending modes, all found below 800 cm-1. []
Q5: What is the significance of this compound in organosilicon chemistry?
A5: this compound is a valuable precursor for generating reactive silicon species, such as dimethylsilylene (SiMe2), through photolysis or chemical reactions. [, , , , , , , ]
Q6: How does photolysis of this compound generate dimethylsilylene?
A6: Upon UV irradiation, this compound undergoes photolysis, leading to the formation of dimethylsilylene, a reactive intermediate. The quantum yield of this process is influenced by factors such as solvent and the presence of quenchers. [, , , , ]
Q7: What are the key reactions of dimethylsilylene generated from this compound?
A7: Dimethylsilylene readily undergoes insertion reactions into Si-H bonds, forming larger silanes. It also reacts with alkenes, alkynes, and carbonyl compounds, affording a variety of organosilicon compounds. [, , , , ]
Q8: Can this compound participate in reactions without undergoing photolysis?
A8: Yes, this compound can engage in reactions where its Si-Si bonds are activated by catalysts like aluminum chloride or palladium complexes. This activation allows for ring-opening reactions and formations of new silicon-containing compounds. [, ]
Q9: Does this compound have any applications in materials science?
A9: this compound has been investigated as a precursor for the synthesis of silicon carbide (SiC) fibers and thin films via chemical vapor deposition techniques. [, , ]
Q10: How has computational chemistry been employed to study this compound?
A10: Density Functional Theory (DFT) calculations have provided insights into the conformational preferences of this compound, revealing the relative energies of chair, twist-boat, and boat conformers. These calculations have been instrumental in interpreting experimental data from spectroscopic techniques like Raman spectroscopy. [, ]
Q11: How does the presence of a single substituent on the cyclohexasilane ring affect its conformational preference?
A11: Computational studies have shown that introducing a single substituent, such as -OH or -NH2, leads to various low-energy conformers with axial and equatorial orientations of the substituent. This highlights the subtle interplay of electronic and steric factors in dictating conformational preferences. [, , ]
Q12: What is the role of time-dependent DFT calculations in understanding the UV absorption spectra of this compound and its derivatives?
A12: Time-dependent DFT (TD-DFT) calculations help to simulate UV absorption spectra and assign electronic transitions. For this compound and its derivatives, TD-DFT analysis has shown that multiple conformers contribute to the observed spectra, emphasizing the importance of considering conformational flexibility. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



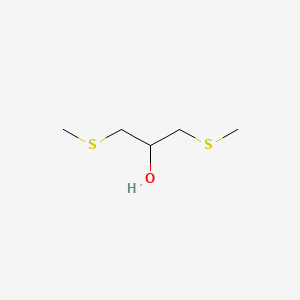


![Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-](/img/structure/B1580809.png)
